1,2,3-Propanetriol, mixt. with water

Description

Overview of the 1,2,3-Propanetriol-Water System in Chemical and Physical Sciences

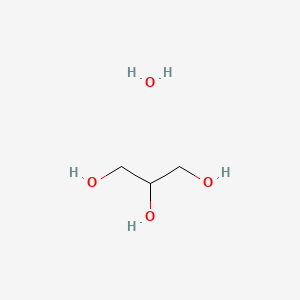

1,2,3-Propanetriol (glycerol) is a simple polyol with three hydroxyl (-OH) groups, a feature that allows it to be miscible with water in all proportions. chembk.comquora.com This miscibility is driven by the extensive hydrogen bonding network that forms between the hydroxyl groups of glycerol (B35011) and water molecules. rsc.orgnih.gov The resulting mixture is a colorless, odorless, viscous liquid with a faintly sweet taste. chembk.comnih.gov

The physical and chemical properties of glycerol-water mixtures are highly dependent on the concentration of each component and the temperature. Key properties that are significantly influenced by the composition of the mixture include density, viscosity, freezing point, and boiling point. For instance, the addition of glycerol to water leads to a significant depression of the freezing point and an elevation of the boiling point compared to pure water. masterchem.ee This behavior is a direct consequence of the intermolecular interactions between glycerol and water molecules, which disrupt the formation of ice crystals and require more energy to transition into the vapor phase.

The viscosity of the mixture also increases substantially with higher concentrations of glycerol. masterchem.eeresearchgate.net This is attributed to the strong intermolecular hydrogen bonds that hinder the free flow of the liquid. These tunable properties make the 1,2,3-propanetriol-water system a versatile medium in numerous scientific and technological applications.

Historical Context and Evolution of Research on Glycerol-Water Mixtures

The study of glycerol and its aqueous solutions has a long history, with early investigations focusing on fundamental physical properties. In the early 20th century, researchers like Scatchard and Drucker and Moles conducted careful measurements of the water vapor pressures and densities of aqueous glycerol mixtures. psu.edu This foundational work provided the initial data for understanding the thermodynamic behavior of these solutions.

A significant compilation of the physical properties of glycerine (the commercial term for purified glycerol) and its aqueous solutions was presented in the American Chemical Society Monograph 117, "GLYCEROL," by C. S. Miner and N. N. Dalton in 1953. cleaninginstitute.org This work served as a crucial reference for scientists and engineers for many years.

Over time, the focus of research has evolved from basic property measurement to more sophisticated investigations into the molecular structure and dynamics of the mixture. The advent of advanced analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy, dielectric spectroscopy, and molecular dynamics (MD) simulations, has enabled a deeper understanding of the hydrogen bond network and the microscopic behavior of glycerol-water solutions. rsc.orgnih.govaip.orgaip.org These modern techniques have allowed researchers to explore phenomena like the fragile-to-strong crossover in supercooled mixtures and the decoupling of translational and rotational motions of the constituent molecules. aip.orgnih.gov

Significance of 1,2,3-Propanetriol, mixt. with Water in Contemporary Academic Research

The 1,2,3-propanetriol-water system continues to be a subject of intense academic research due to its relevance in several key areas:

Cryopreservation: Glycerol is a widely used cryoprotective agent. nih.govchemrxiv.org Its ability to depress the freezing point and increase viscosity helps to prevent the formation of damaging ice crystals in biological materials such as cells, tissues, and organs during freezing and thawing cycles. rsc.org

Protein Stabilization: Glycerol-water mixtures are known to stabilize the structure of proteins. chemrxiv.orgnih.gov The preferential interaction of glycerol with the protein surface and the alteration of the surrounding water structure contribute to this stabilizing effect. rsc.org Understanding these mechanisms is crucial in fields like biochemistry and biotechnology.

Model System for Complex Liquids: The intricate hydrogen-bonding network in glycerol-water mixtures makes them an excellent model system for studying the behavior of complex liquids and glassy dynamics. aip.org Researchers use this system to test and refine theories of liquid state physics.

Solvent for Chemical Reactions: The tunable properties of glycerol-water mixtures, such as polarity and viscosity, make them useful as a green and versatile solvent system for various chemical reactions.

The ongoing research in these areas continues to uncover new insights into the fundamental properties and applications of this important binary mixture.

Scope and Objectives of the Comprehensive Research Outline

This article aims to provide a comprehensive overview of the chemical compound "this compound" from a research-oriented perspective. The primary objectives are:

To present a detailed account of the chemical and physical properties of the glycerol-water system.

To provide a historical context for the research conducted on this mixture.

To highlight the significance of glycerol-water mixtures in contemporary academic research.

To present key data in an accessible format through interactive tables.

This article will strictly adhere to the outlined sections and will not include information on dosage, administration, safety, or adverse effects. The content is based on a review of diverse and authoritative scientific sources.

Detailed Research Findings

The following tables present a compilation of research data on the physicochemical properties of 1,2,3-propanetriol and water mixtures at various concentrations and temperatures.

Freezing and Boiling Points of Aqueous Glycerol Solutions

The addition of glycerol to water significantly alters its freezing and boiling points. The following table illustrates this relationship at normal atmospheric pressure.

| Glycerol Concentration (% by mass) | Freezing Point (°C) | Boiling Point (°C) |

| 10 | -1.7 | 101 |

| 20 | -5.0 | 101 |

| 30 | -9.4 | 103 |

| 40 | -15.6 | 104 |

| 50 | -22.8 | 106 |

| 60 | -34.4 | 109 |

| 70 | -38.9 | 114 |

| 80 | -20.6 | 121 |

| 90 | -1.7 | 138 |

Data sourced from Chemistry For Industry. masterchem.ee

Density of Aqueous Glycerol Solutions ( kg/m ³)

The density of glycerol-water mixtures increases with increasing glycerol concentration and decreases with increasing temperature.

| Temperature (°C) | 10% Glycerol | 30% Glycerol | 50% Glycerol | 70% Glycerol |

| 0 | 1026 | 1079 | 1132 | 1185 |

| 20 | 1021 | 1072 | 1124 | 1176 |

| 40 | 1013 | 1062 | 1113 | 1164 |

| 60 | 1002 | 1050 | 1100 | 1150 |

| 80 | 989 | 1036 | 1085 | 1134 |

| 100 | 974 | 1020 | 1068 | 1116 |

Data sourced from Chemistry For Industry. masterchem.ee

Dynamic Viscosity of Aqueous Glycerol Solutions (mPa·s)

The viscosity of glycerol-water solutions is highly dependent on both concentration and temperature, increasing significantly with higher glycerol content and lower temperatures.

| Temperature (°C) | 10% Glycerol | 30% Glycerol | 50% Glycerol | 70% Glycerol |

| 0 | 2.5 | 8.5 | 32 | 190 |

| 20 | 1.3 | 3.5 | 10 | 40 |

| 40 | 0.8 | 1.8 | 4.5 | 14 |

| 60 | 0.5 | 1.1 | 2.5 | 6.5 |

| 80 | 0.4 | 0.7 | 1.5 | 3.5 |

| 100 | 0.3 | 0.5 | 1.0 | 2.2 |

Data sourced from Chemistry For Industry. masterchem.ee

Thermal Conductivity of Aqueous Glycerol Solutions (W/m·K)

The thermal conductivity of glycerol-water mixtures decreases as the concentration of glycerol increases.

| Temperature (°C) | 10% Glycerol | 30% Glycerol | 50% Glycerol | 70% Glycerol |

| 20 | 0.52 | 0.45 | 0.38 | 0.32 |

| 40 | 0.55 | 0.47 | 0.40 | 0.34 |

| 60 | 0.57 | 0.49 | 0.42 | 0.36 |

| 80 | 0.59 | 0.51 | 0.44 | 0.38 |

Data sourced from Chemistry For Industry. masterchem.ee

Specific Heat Capacity of Aqueous Glycerol Solutions (kJ/kg·K)

The specific heat capacity of the mixture decreases with an increasing concentration of glycerol.

| Temperature (°C) | 10% Glycerol | 30% Glycerol | 50% Glycerol | 70% Glycerol |

| 20 | 3.9 | 3.4 | 2.9 | 2.5 |

| 40 | 4.0 | 3.5 | 3.0 | 2.6 |

| 60 | 4.1 | 3.6 | 3.1 | 2.7 |

| 80 | 4.2 | 3.7 | 3.2 | 2.8 |

Data sourced from Chemistry For Industry. masterchem.ee

Structure

3D Structure of Parent

Properties

CAS No. |

72376-46-6 |

|---|---|

Molecular Formula |

C3H10O4 |

Molecular Weight |

110.11 g/mol |

IUPAC Name |

propane-1,2,3-triol;hydrate |

InChI |

InChI=1S/C3H8O3.H2O/c4-1-3(6)2-5;/h3-6H,1-2H2;1H2 |

InChI Key |

CMDGQTVYVAKDNA-UHFFFAOYSA-N |

Canonical SMILES |

C(C(CO)O)O.O |

Origin of Product |

United States |

Fundamental Molecular Interactions and Structural Characterization

Hydrogen Bonding Network Architecture and Intermolecular Interactions

The interaction between glycerol (B35011) and water molecules is primarily mediated by strong hydrogen bonds. A single glycerol molecule, with its three hydroxyl groups, can act as both a hydrogen bond donor and acceptor, allowing it to integrate into the water network. arxiv.org Molecular dynamics simulations have shown that water molecules preferentially donate a hydrogen to a glycerol oxygen atom over donating to another water molecule. rsc.orgrsc.org Conversely, glycerol shows a nearly equal probability of donating a hydrogen to either a water molecule or another glycerol molecule. rsc.orgrsc.org

This preferential interaction leads to an increase in the number of hydrogen bonds between water and glycerol molecules. rsc.orgrsc.org A glycerol molecule can form as many as six hydrogen bonds with the surrounding water molecules within its hydration layer. arxiv.org The maximum contribution of these water-glycerol H-bonds occurs at a concentration of approximately 30 mol% glycerol, a ratio often referred to as the "golden ratio," where several of the mixture's properties exhibit maxima or minima. rsc.orgrsc.org At very high glycerol concentrations, the geometry of the glycerol-water hydrogen bond tends to adopt a more linear arrangement. nih.gov

| Interaction Type | Donor | Acceptor | Preference/Observation | Citation |

|---|---|---|---|---|

| Glycerol-Water | Water | Glycerol | Preferential donation compared to Water-Water | rsc.orgrsc.org |

| Glycerol-Water | Glycerol | Water | Near-equal likelihood as Glycerol-Glycerol donation | rsc.orgrsc.org |

| Maximum H-Bonds | Glycerol-Water | Occurs around 30 mol% glycerol concentration | rsc.orgrsc.org | |

| Hydration Layer | Glycerol-Water | A glycerol molecule can form up to 6 H-bonds with surrounding water | arxiv.org |

The introduction of glycerol into water significantly disrupts the native hydrogen-bonding network of pure water. rsc.orgresearchgate.net As glycerol molecules form H-bonds with water, they consequently reduce the number of H-bonds between water molecules. rsc.orgrsc.org This disruption is evident in the depletion of the "bulk-like" water pool as the concentration of glycerol increases. nih.govresearchgate.net

Spectroscopic studies, such as attenuated total reflection infrared (ATR-IR) spectroscopy, have confirmed the breaking of hydrogen bonds among water molecules with increasing glycerol concentration up to 50% by volume. nih.gov The extensive, percolating network of hydrogen bonds characteristic of pure water is disturbed, which is a key factor in the mixture's inability to crystallize easily at low temperatures. nih.gov This disruption of the ordered water structure is directly linked to the depression of the mixture's freezing point. wikipedia.orgrsc.org

At lower concentrations, glycerol molecules are effectively solvated by water. However, as the glycerol concentration rises, glycerol-glycerol interactions become increasingly significant. nih.gov In these conditions, glycerol-glycerol hydrogen bonds can become the dominant interaction within the first hydration shell. nih.gov This is accompanied by a tendency for the hydrophobic alkyl backbones of the glycerol molecules to self-associate. nih.gov

The conformational flexibility of the glycerol molecule adds another layer of complexity. The rotation around its carbon-carbon bonds allows for different spatial arrangements (rotational isomers), which influences how it interacts with neighboring molecules. researchgate.net This conformational behavior is a key factor in the intermolecular bonding observed in aqueous glycerol solutions. researchgate.net As the glycerol content increases, the correlations between glycerol molecules become stronger, indicating a more structured glycerol sub-network. rsc.org

Local Solvation Structures and Microheterogeneity

The uniform macroscopic appearance of glycerol-water solutions belies a complex and heterogeneous molecular landscape. nih.govresearchgate.net On a microscopic scale, the solution is characterized by distinct local environments and the formation of transient molecular clusters. nih.gov This phenomenon, known as microheterogeneity, is fundamental to understanding the mixture's thermodynamic properties. nih.gov

Combined experimental and theoretical studies have successfully identified and quantified three distinct populations of water molecules in glycerol solutions. nih.govrsc.orgresearchgate.net These populations are distinguished by their local environment and their interactions with the glycerol molecules:

Bound Water: These are water molecules that are directly hydrogen-bonded to the hydrophilic hydroxyl (-OH) groups of glycerol. nih.govrsc.orgresearchgate.net

Cavity Wrap Water: This population consists of water molecules that hydrate (B1144303) the hydrophobic moieties (the -CH and -CH2 groups) of the glycerol backbone. These water molecules are not directly H-bonded to the solute but form a cage-like network around the nonpolar parts. nih.govrsc.orgresearchgate.net

Bulk Water: This refers to water molecules that are sufficiently far from any glycerol molecule to be unperturbed and retain the hydrogen-bonding characteristics of pure water. The proportion of bulk water decreases significantly with increasing glycerol concentration. nih.govresearchgate.net

| Water Population | Description | Interaction with Glycerol | Citation |

|---|---|---|---|

| Bound Water | Water directly interacting with glycerol's hydroxyl groups. | Hydrogen-bonded to hydrophilic -OH groups. | nih.govrsc.orgresearchgate.net |

| Cavity Wrap Water | Water surrounding the nonpolar parts of glycerol. | Forms a cage-like H-bond network around hydrophobic moieties. | nih.govrsc.orgresearchgate.net |

| Bulk Water | Water distant from glycerol molecules. | Unaffected by glycerol; retains properties of pure water. | nih.govresearchgate.net |

Evidence from neutron diffraction experiments and computational modeling suggests that glycerol and water can microsegregate, leading to the formation of transient, hydrogen-bonded clusters of water-rich and glycerol-rich regions. nih.gov The size and prevalence of these clusters are highly dependent on the solution's concentration. nih.gov

At low glycerol concentrations (e.g., a mole fraction of 0.2), glycerol molecules are largely inserted into the pre-existing water network. rsc.org Conversely, as the concentration of glycerol increases and water becomes the minority component, water molecules tend to insert themselves into a more dominant glycerol network. rsc.org At high glycerol concentrations, individual water molecules can become well-dispersed and confined within the glycerol network, strongly bound to one or more glycerol molecules. arxiv.org This nanosegregation allows small pockets of water to maintain a structured, tetrahedral-like network that is protected and encapsulated by the surrounding glycerol interface. nih.gov

Advanced Spectroscopic Characterization Techniques

The intricate molecular interactions and dynamics within 1,2,3-Propanetriol and water mixtures have been extensively investigated using a suite of advanced spectroscopic techniques. These methods provide detailed insights into the vibrational, conformational, and relaxation dynamics that govern the physicochemical properties of these solutions.

Infrared (IR) and Attenuated Total Reflection Infrared (ATR-IR) Spectroscopy for Vibrational Dynamics

Vibrational spectroscopy, particularly Infrared (IR) and Attenuated Total Reflection Infrared (ATR-IR), offers a powerful lens through which to observe the hydrogen-bonding network and molecular vibrations in glycerol-water mixtures. researchgate.netnih.gov Studies using ATR-IR have revealed distinct changes in the vibrational bands of both glycerol and water as a function of concentration.

The analysis of the O-H stretching band of water, after subtracting the contribution from glycerol, shows that it can be decomposed into multiple Gaussian components, representing different hydrogen-bonding environments. nih.gov As glycerol concentration increases, shifts in these components indicate a modification of the water structure. nih.gov Similarly, the stretching vibration bands of glycerol's CH2 groups (asymmetric and symmetric) shift to lower wavenumbers (redshifts) with increasing glycerol concentration, particularly at higher concentrations. nih.gov This suggests interactions between the outer CH2 groups and the inner CHOH groups of adjacent glycerol molecules. nih.gov

Key observations from ATR-IR studies include:

CH2 Stretching: Asymmetric and symmetric CH2 stretching bands around 2940 cm⁻¹ and 2885 cm⁻¹ respectively, exhibit redshifts of about 10 cm⁻¹ as polyol concentration increases. nih.gov

C-O-H Rocking: Redshifts are observed in the C-O-H rocking bands (around 1335 cm⁻¹) with increasing glycerol content. nih.gov

HOH Bending: The HOH-bending peak for water is observed at approximately 1640 cm⁻¹ in the mixtures. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Mobility and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled detail regarding the molecular mobility, conformation, and interactions in glycerol-water mixtures. uni-lj.si ¹H-NMR studies, in particular, have been instrumental in analyzing the rotational isomerism of the glycerol backbone. nih.govresearchgate.net

Free rotation around the C-C bonds in glycerol results in three primary staggered conformers: gauche-trans (gt), gauche-gauche (gg), and trans-gauche (tg). nih.govresearchgate.net Karplus analysis of ¹H-NMR data reveals that in aqueous solutions, these rotamers are in equilibrium, with a consistent population distribution over a wide range of concentrations (from 5 mM to 540 mM). nih.gov The typical relation found is 'gt:gg:tg = 50:30:20 (%)', indicating a preference for symmetric conformers where the triol groups are in a gauche/gauche geometry. nih.gov This conformational preference is significantly altered when the solvent is changed to aprotic organic solvents like DMSO-d₆ or DMF-d₇, highlighting the crucial role of glycerol-water interactions in governing the backbone conformation. nih.gov

Furthermore, ¹⁷O NMR relaxation studies show that the longitudinal relaxation rate (R₁) of water increases with glycerol concentration, reflecting the increase in solution viscosity and a corresponding change in the rotational correlation time of water molecules. researchgate.net This demonstrates how glycerol modulates the dynamics of the surrounding water.

Terahertz Time-Domain Spectroscopy (THz-TDS) and Raman Spectroscopy for Low-Frequency Dynamics

Low-frequency dynamics, including collective vibrational modes and intermolecular hydrogen bond vibrations, are effectively probed by Terahertz Time-Domain Spectroscopy (THz-TDS) and Raman spectroscopy. aps.orgaps.orgspiedigitallibrary.org THz-TDS measurements on glycerol-water mixtures over a frequency range of 0.3–3.0 THz have provided insights into the behavior of these model glass formers. aps.orgaps.org

A key feature in the low-frequency spectra of amorphous materials is the "boson peak," which is observable in glycerol-water mixtures around 1 THz at low temperatures. aps.orgaps.org The position and intensity of this peak are influenced by temperature and water concentration. aps.orgaps.org THz-TDS studies have identified a critical water concentration of approximately 5-7.5 mol % where a change in structural dynamics occurs. aps.orgarxiv.org This transition is associated with the shift from isolated water molecules to the formation of small water clusters, which increases the number of water-water hydrogen bonds. aps.org

Raman spectroscopy complements THz-TDS by providing information on vibrational assignments. researchgate.net Low-frequency Raman studies have also investigated the boson peak, fitting its line shape and depolarization ratio to estimate a structural correlation length of about 14 Å, which may correspond to the average size of hydrogen-bonded molecular clusters. aps.orgresearchgate.net

Megahertz-to-terahertz dielectric spectroscopy has identified four distinct relaxation processes in the mixtures, with the slowest being a β-relaxation typical of glass-forming liquids. arxiv.org

Neutron Diffraction and Incoherent Quasi-Elastic Neutron Scattering (IQENS) for Structural and Dynamical Insights

Neutron-based techniques offer profound insights into both the static structure and the dynamics of glycerol-water mixtures at the atomic level. researchgate.net High-resolution neutron diffraction, combined with hydrogen/deuterium isotopic substitution, has been used to determine the detailed structure of these solutions. researchgate.netacs.orgacs.org

Incoherent Quasi-Elastic Neutron Scattering (IQENS) is particularly powerful for studying molecular dynamics. nih.govresearchgate.netresearchgate.net By exploiting the large incoherent scattering cross-section of hydrogen, IQENS can selectively probe the self-correlation of individual particles. nih.govresearchgate.net Isotopic substitution (H₂O/D₂O and protiated/deuterated glycerol) allows for the separation of water and glycerol dynamics. nih.gov IQENS studies have shown that translational diffusive and/or rotational motions of water appear when the water activity is high (Aw > ≈ 0.7), correlating with the local vibrational dynamics of the hydrogen-bonding network. nih.gov These dynamical properties are critical for understanding the macroscopic properties of the mixture. nih.govruc.dk

Broadband Dielectric Spectroscopy and Electron Spin Resonance (ESR) for Relaxation Processes

Broadband Dielectric Spectroscopy (BDS) is a key technique for investigating the complex relaxation dynamics of glass-forming liquids like glycerol and its aqueous mixtures. aip.orgresearchgate.netscilit.com BDS studies covering wide frequency (e.g., 1 Hz to 250 MHz) and temperature ranges have characterized the main dielectric relaxation process (α-relaxation), the high-frequency "excess wing" (EW), and DC conductivity. aip.orgresearchgate.net

In glycerol-rich mixtures, the main relaxation process, the excess wing, and the DC conductivity all exhibit the same temperature dependence, suggesting a common molecular origin for these phenomena. researchgate.net The addition of water significantly alters the dynamic structure of glycerol. Even small amounts of absorbed water can inhibit the crystallization of glycerol, keeping it in a supercooled liquid or glassy state. aip.org

The complex electrical properties of glycerol-water mixtures have been characterized over a broad frequency range (0.1–25.0 GHz). nih.gov The relaxation frequency of the mixture shifts dramatically from 17.5 GHz for pure water to less than 0.1 GHz for pure glycerol. nih.gov This shift plays a more significant role than the inherent low-frequency permittivity in determining the mixture's dielectric properties, leading to a dramatic increase in effective conductivity in the 1 to 3 GHz range for mixtures with 70-90% glycerol. nih.gov

Electron Spin Resonance (ESR) spectroscopy has also been employed to probe the microscopic properties and local environments within these mixtures, complementing the insights gained from other spectroscopic methods. nih.govfrontiersin.org

Theoretical and Computational Investigations of 1,2,3 Propanetriol, Mixt. with Water Systems

Molecular Dynamics (MD) Simulation Methodologies

Molecular dynamics (MD) simulations have emerged as a powerful tool to probe the structural and dynamic properties of glycerol-water systems. These simulations provide a microscopic view of molecular interactions, offering insights that complement experimental findings.

The accuracy of MD simulations is heavily dependent on the quality of the force field, which is a set of parameters describing the potential energy of the system. Several force fields have been developed and validated for glycerol-water mixtures, with GROMOS, AMBER, CHARMM, and OPLS (Optimized Potentials for Liquid Simulations) being prominent examples. acs.orgethz.chnih.gov

GROMOS (Groningen Molecular Simulation) : The GROMOS force field, particularly versions like 54A7, has been widely used for biomolecular simulations and is also applied to glycerol-water systems. rsc.org It employs a united-atom representation for aliphatic groups, which can enhance computational efficiency. ethz.ch Studies have utilized GROMOS for both all-atom (AA) and united-atom (UA) models of glycerol (B35011) to investigate structural and dynamic changes across the entire concentration range of glycerol-water mixtures. rsc.org

OPLS (Optimized Potentials for Liquid Simulations) : The OPLS-AA (all-atom) force field is another popular choice. acs.orgnih.gov Refinements to the OPLS-AA force field have been made to better reproduce the properties of liquid alcohols, which is relevant for glycerol. nih.gov

Water Models (TIP3P and TIP4P/2005) : The choice of water model is also critical. Commonly used models include TIP3P and TIP4P/2005. nih.gov Research has shown that the combination of a glycerol force field with the TIP4P/2005 water model can provide better predictions of thermodynamic and dynamic properties compared to combinations with the TIP3P model. nih.govlammps.org For instance, the GLYCAM06 force field in conjunction with the TIP3P water model has been shown to accurately reproduce NMR J-couplings, indicating a good balance of intra-glycerol and glycerol-water interactions. nih.gov

Validation of these force fields is typically achieved by comparing simulation results with experimental data for various properties like density, viscosity, diffusion coefficients, and thermodynamic quantities. For example, studies have compared the performance of different force fields in predicting the density of glycerol-water mixtures at various concentrations and temperatures. rsc.orgnih.govrsc.org

| Force Field Family | Common Variants | Key Features | Associated Water Models |

|---|---|---|---|

| GROMOS | 54A7, 2016H66 | Often uses a united-atom representation for aliphatic groups. Widely used in biomolecular simulations. ethz.chrsc.org | SPC/E rsc.org |

| OPLS | OPLS-AA | All-atom force field, popular for liquid simulations. acs.orgnih.gov | TIP3P, TIP4P/2005 nih.gov |

| AMBER | AMBER-GAFF, AMBER ff14SB | General purpose force field, widely used for biomolecules. acs.orgnih.gov | TIP3P nih.gov |

| CHARMM | CHARMM22, CHARMM36 | All-atom force field with a focus on proteins, lipids, and nucleic acids. acs.orgnih.gov | - |

MD simulations of glycerol-water mixtures are conducted under specific conditions to mimic real-world environments. Key parameters include temperature, pressure, and the concentration of glycerol.

Temperature and Pressure : Simulations are often performed at ambient temperature (e.g., 300 K) and pressure (e.g., 1 atm). rsc.org However, a wide range of temperatures (from 210 K to 460 K) and pressures (from -1800 bar to 1000 bar) have been explored to study properties like the temperature of maximum density and the effects on thermodynamic and dynamic properties. nih.govlammps.orgcsic.es Temperature and pressure are typically controlled using thermostats (e.g., Berendsen, Nosé-Hoover) and barostats (e.g., Parrinello-Rahman). rsc.orgcsic.es

Concentration Ranges : The entire concentration range, from dilute glycerol in water to pure glycerol, has been investigated to understand how properties change with composition. rsc.orgnih.gov Studies often cover mole fractions of glycerol (x_GLY) from 0.1 to 0.9. rsc.org

Ensembles : The choice of statistical ensemble determines which thermodynamic variables are held constant. The isothermal-isobaric (NpT) ensemble, where the number of particles (N), pressure (P), and temperature (T) are constant, is commonly used for studying bulk properties of liquids. csic.es

| Parameter | Typical Range/Value | Control Method (Examples) |

|---|---|---|

| Temperature | 210 K - 460 K (ambient ~300 K) nih.gov | Berendsen thermostat, Nosé-Hoover thermostat rsc.orgcsic.es |

| Pressure | ~1 atm (ambient) rsc.org | Parrinello-Rahman barostat rsc.orgcsic.es |

| Glycerol Mole Fraction (x_GLY) | 0.0 - 1.0 nih.gov | Initial box setup using tools like PACKMOL rsc.org |

| Ensemble | NpT (Isothermal-isobaric) | - |

MD simulations generate trajectories of atoms and molecules over time, which can be analyzed to understand the structural and dynamic properties of the system.

Conformational Analysis : Glycerol is a flexible molecule with several rotatable bonds. MD simulations have been used to study the populations of different conformers (rotamers) of glycerol in aqueous solution. nih.govnih.gov The presence of water molecules has a significant influence on the glycerol molecular conformation. rsc.orgresearchgate.net Experimental NMR data has been used to validate the conformational properties of glycerol observed in simulations. nih.gov

Hydrogen Bonding : A key aspect of glycerol-water mixtures is the extensive hydrogen bond network. researchgate.netrsc.org MD simulations allow for detailed analysis of the number and types of hydrogen bonds (glycerol-glycerol, glycerol-water, and water-water), their lifetimes, and how they change with concentration and temperature. rsc.orgrsc.orgnih.gov It has been found that as glycerol concentration increases, glycerol-glycerol hydrogen bonds become the dominant interaction, and the percolation nature of the water network is disturbed. researchgate.netnih.gov This disruption of the water's hydrogen bond network is linked to the cryoprotective properties of glycerol. researchgate.netrsc.org

Multiscale Modeling Approaches for Solution Behavior

While all-atom MD simulations provide detailed molecular insights, they are computationally expensive for studying large-scale phenomena. Multiscale modeling approaches bridge the gap between different length and time scales.

Coarse-Graining (CG) : In CG models, groups of atoms are represented as single "beads" or interaction sites. nih.govnih.gov This reduction in the degrees of freedom allows for simulations of larger systems for longer times. nih.gov Developing accurate CG models for water is crucial for studying systems where water is the solvent. nih.govnih.gov Machine learning techniques are also being employed to develop more accurate and efficient CG models for water. researchgate.net For polyethylene glycol in water, a similar polyol system, coarse-graining has been shown to effectively reproduce properties of single and multiple chains in bulk water and at interfaces. rsc.org

Statistical Mechanics and Thermodynamic Modeling

Statistical mechanics provides the theoretical framework to connect the microscopic properties obtained from simulations to macroscopic thermodynamic properties.

Excess Thermodynamic Properties : The deviation of a mixture's properties from ideal behavior is quantified by excess thermodynamic functions such as excess molar volume (VE) and excess enthalpy (HE). scielo.org.cohuji.ac.ilasianpubs.org For glycerol-water mixtures, excess molar volumes are generally negative across the entire composition range, indicating a volume contraction upon mixing. scielo.org.coasianpubs.org This is attributed to strong hydrogen bonding interactions and differences in the molar volumes of the components. scielo.org.co The excess molar volumes become less negative as temperature increases. scielo.org.co

Thermodynamic Models : Models like the Redlich-Kister equation are used to fit experimental data of excess properties. scielo.org.co The Jouyban-Acree model has been used for correlating density and molar volume of glycerol-water mixtures at different temperatures. scielo.org.co These models are essential for predicting the properties of the mixtures under various conditions.

Kirkwood-Buff Integrals : From the excess thermodynamic functions, Kirkwood-Buff integrals can be calculated. These integrals provide information about the preferential solvation and the self- and mutual interactions of the components in the mixture. huji.ac.ilrsc.org

| Thermodynamic Property | Observation in Glycerol-Water Mixtures | Significance |

|---|---|---|

| Excess Molar Volume (VE) | Negative across all compositions, becoming less negative with increasing temperature. scielo.org.coasianpubs.org | Indicates volume contraction upon mixing, likely due to strong hydrogen bonding. scielo.org.co |

| Excess Molar Enthalpy (HE) | Negative in all mixtures studied at 298.15 K. scielo.org.co | Suggests that the formation of glycerol-water interactions is an exothermic process. |

| Heat Capacity (Cp) | MD simulations tend to overestimate this property compared to experimental values. nih.gov | Reflects the energy required to raise the temperature of the mixture. |

Thermodynamic and Transport Phenomena in 1,2,3 Propanetriol, Mixt. with Water

Excess Thermodynamic Functions and Enthalpy of Mixing

The deviation of a real mixture's thermodynamic properties from those of an ideal solution is quantified by excess thermodynamic functions. For glycerol-water mixtures, the excess Gibbs energy, enthalpy, heat capacity, and volume have been determined from experimental data on vapor pressures, heats of mixing, and densities at 298.15 K. researchgate.netrsc.orghuji.ac.il The excess Gibbs energy is negative across the entire composition range, indicating a spontaneous mixing process. The excess enthalpy is also negative (exothermic), with a minimum value observed at a glycerol (B35011) mole fraction of approximately 0.4. rsc.org This suggests that the interactions between glycerol and water molecules are stronger than the average of the interactions in the pure components.

Recent studies have revealed a strong correlation between the macroscopic mixing enthalpy and the microscopic local solvation structures within the glycerol-water mixture. rsc.orgnih.gov Through a combination of experimental and theoretical approaches, three distinct populations of water molecules have been identified: bulk water, bound water hydrogen-bonded to the hydrophilic groups of glycerol, and cavity wrap water hydrating the hydrophobic parts of the glycerol molecule. rsc.orgresearchgate.netrsc.org

A proposed optimal range for cryoprotective applications is a glycerol mole fraction (Xgly) between 0.15 and 0.4. In this window, the direct hydrogen bonding between glycerol and water is maximized, as is the mixing enthalpy, due to the prevalence of the bound water population. rsc.org

Temperature and Concentration Dependent Thermodynamic Parameters

The thermodynamic properties of glycerol-water mixtures exhibit significant dependence on both temperature and concentration. Molecular dynamics simulations have been employed to study these effects on properties such as density, thermal expansion coefficient, isobaric specific heat, and isothermal compressibility over a wide range of temperatures and concentrations. researchgate.netnih.gov

The isobaric specific heat (cP) of glycerol-water mixtures has been a subject of investigation. nih.gov While computational models can reproduce some qualitative trends, they often overestimate the experimental values and may fail to capture the precise temperature dependence of cP. nih.gov

Isothermal compressibility (κT), a measure of the relative volume change in response to a pressure change, has also been studied for these mixtures. cdnsciencepub.comcdnsciencepub.comresearchgate.net The compressibility of glycerol-water mixtures deviates from ideal behavior. For instance, at 60 °C, the maximum deviation from ideal compressibility is significant, though less pronounced than in some other aqueous organic mixtures like ethanol-water. cdnsciencepub.com This is attributed to the ability of glycerol's components to hydrogen bond effectively with water in a three-dimensional manner, thus not substantially stiffening the intermolecular angles. cdnsciencepub.com

| Property | Observation | Reference |

|---|---|---|

| Excess Enthalpy (HE) | Exothermic, with a minimum around a glycerol mole fraction of 0.4. | rsc.org |

| Isobaric Specific Heat (cP) | Computational models tend to overestimate values. | nih.gov |

| Isothermal Compressibility (κT) | Deviates from ideality, but less so than ethanol-water mixtures. | cdnsciencepub.com |

The volume thermal expansion coefficient (αP) for glycerol-water mixtures has been calculated from density data at various temperatures. researchgate.netunal.edu.co At 298.15 K, the values range from 2.51 × 10⁻⁴ K⁻¹ for pure water to 4.38 × 10⁻⁴ K⁻¹ for pure glycerol. unal.edu.co An inverse relationship is observed between the thermal expansion coefficient and polarity indices like the dielectric constant and Hildebrand solubility parameter for glycerol and other similar solvents. researchgate.netunal.edu.co This indicates that less polar cosolvents exhibit larger molar expansivities. The change in excess molar volume with temperature is generally positive, suggesting that the excess volume decreases as temperature increases, leading to more ideal mixing behavior due to the weakening of hydrogen bonds. unal.edu.co

Diffusion and Rotational Dynamics

The movement of individual molecules within the glycerol-water mixture is characterized by diffusion and rotational dynamics. These transport properties are intimately linked to the hydrogen bond network and the viscosity of the solution. nih.govaip.org

The self-diffusion coefficients of both glycerol and water molecules in their mixtures have been extensively studied using techniques like Nuclear Magnetic Resonance (NMR) and molecular dynamics simulations. nih.govrsc.orgbohrium.com A consistent finding is that the self-diffusion coefficients of both components decrease as the concentration of glycerol increases. rsc.orgtandfonline.comresearchgate.net

The effect is more pronounced for water; its self-diffusion coefficient can be reduced by more than 60% at a glycerol mole fraction of 0.13 compared to pure water. tandfonline.com This slowing down of water dynamics is attributed to the formation of glycerol-water hydrogen bonds, which are more significant as the glycerol concentration rises. tandfonline.com While the number of hydrogen bonds between water molecules decreases with increasing glycerol content, the number of glycerol-water hydrogen bonds increases. tandfonline.com Glycerol molecules themselves diffuse at a slower rate than water molecules. tandfonline.com

At low temperatures, the dynamics of water and glycerol can become decoupled, with the ratio of water's self-diffusion coefficient to that of glycerol (Dw/Dg) increasing upon cooling. nih.gov This decoupling is a hallmark of the complex dynamics in these supercooled mixtures.

| Molecule | Effect of Increasing Glycerol Concentration | Reference |

|---|---|---|

| Water | Decreases significantly. | rsc.orgtandfonline.com |

| Glycerol | Decreases. | rsc.org |

Rotational Relaxation and Reorientational Motion of Components

The rotational dynamics of both 1,2,3-Propanetriol (glycerol) and water in their mixtures are complex, reflecting the intricate and evolving hydrogen-bond network. Techniques such as dielectric spectroscopy and molecular dynamics simulations have provided significant insights into these phenomena.

At the molecular level, the reorientation of water molecules is not a simple diffusive process but involves larger-amplitude angular jumps, a mechanism that is influenced by the presence of glycerol. ibpc.fr The hydrogen bond network's continuous rearrangement is a key factor governing these rotational motions. The lifetime of hydrogen bonds between water and glycerol molecules is a critical parameter influencing the rotational relaxation times of both components.

Research has shown the existence of a critical glycerol concentration of approximately 7.5 mol%, which corresponds to the number of water molecules in the hydration layer around a glycerol molecule. arxiv.orgacs.org Above this concentration, the nature of the relaxation processes changes, with the emergence of four distinct relaxation phenomena as water molecules become dispersed within a dominant glycerol network. arxiv.orgacs.org

The following interactive table presents dielectric relaxation times for glycerol-water mixtures at various concentrations at 25°C, as determined by megahertz-to-terahertz dielectric spectroscopy. The relaxation of bulk water (τ₁) is consistently around 8.27 ps.

Water Activity (Aw) and its Molecular-Scale Basis in Glycerol-Water Mixtures

Water activity (Aw) is a thermodynamic measure of the "free" or "available" water in a system and is a crucial parameter in many scientific and industrial contexts. nih.govnih.gov It is defined as the ratio of the vapor pressure of water in a material to the vapor pressure of pure water at the same temperature. nih.gov In glycerol-water mixtures, the water activity can be precisely controlled by varying the glycerol concentration, making these mixtures useful for creating environments with specific relative humidity. nih.govfrontiersin.org

The molecular basis for the reduction of water activity in the presence of glycerol lies in the strong interactions between glycerol and water molecules, primarily through hydrogen bonding. nih.govnih.gov These interactions effectively reduce the escaping tendency of water molecules into the vapor phase.

Studies employing techniques such as differential scanning calorimetry (DSC), attenuated total reflection Fourier-transform infrared spectroscopy (ATR-IR), and incoherent quasi-elastic neutron scattering (IQENS) have provided a detailed understanding of the molecular-scale phenomena governing water activity in these mixtures. nih.govnih.govfrontiersin.org These investigations have revealed that the state of water in glycerol-water solutions can be categorized into different regions based on the water activity level. nih.govfrontiersin.org

At low water activities (approximately Aw < 0.7), water molecules are strongly hydrated to glycerol, existing as isolated molecules or small clusters. nih.govfrontiersin.org In this region, bulk-like water that can freeze is not detected by DSC. nih.govfrontiersin.org As the water activity increases (approximately Aw > 0.7), bulk-like water begins to appear, and the hydrogen bonding network of water becomes more extensive, approaching that of pure water. nih.govnih.govfrontiersin.org This transition is also reflected in the molecular dynamics, where translational and rotational motions of water molecules become more pronounced at higher water activities. nih.govnih.gov

The water activity of glycerol-water mixtures is therefore a direct consequence of the interplay between water-glycerol and water-water interactions, which dictate the structure and dynamics of the hydrogen bond network. nih.govnih.gov The strength of hydrogen bonding and the clustering of water molecules are key determinants of the thermodynamic state of water in the solution and, consequently, its activity. nih.govfrontiersin.org

The following interactive table provides data on the water activity of glycerol-water mixtures at different mass fractions and temperatures.

Research Applications and Interdisciplinary Studies

Mechanisms of Cryoprotection and Amorphous State Formation

A mixture of 1,2,3-Propanetriol, commonly known as glycerol (B35011), and water exhibits potent cryoprotective properties. This is primarily due to its ability to interfere with the hydrogen-bonding network of water, thereby inhibiting the formation of ice crystals and promoting a vitrified or amorphous solid state at low temperatures. su.sepnas.org

Molecular-Level Inhibition of Ice Formation and Vitrification Processes

At the molecular level, glycerol molecules disrupt the formation of the highly ordered crystal lattice of ice. su.se The three hydroxyl groups on the glycerol molecule form strong hydrogen bonds with water molecules. quora.comyoutube.com This interaction interferes with the ability of water molecules to arrange themselves into the hexagonal structure characteristic of ice. quora.com By disrupting this network, glycerol lowers the freezing point of the water mixture. youtube.com

The presence of glycerol increases the viscosity of the solution, which in turn decreases the diffusivity of water molecules. This slowing of molecular movement hinders the nucleation and growth of ice crystals. jlu.edu.cn Instead of crystallizing, the solution can undergo a glass transition, forming a solid-like amorphous state known as a vitrified solid. nih.gov Vitrification is a process where a liquid is cooled so rapidly that it solidifies without the formation of crystals. researchgate.net The ability of a glycerol-water mixture to vitrify is dependent on the concentration of glycerol and the cooling rate. nih.govresearchgate.net Higher concentrations of glycerol generally lead to a greater propensity for vitrification. nih.gov For instance, complete vitrification can be achieved with glycerol mole fractions between 0.28 and 1.00. nih.gov

Molecular dynamics simulations have shown that glycerol molecules can competitively adsorb onto the face of an ice crystal, occupying the lattice sites of water molecules and thereby physically preventing further crystal growth. jlu.edu.cn This behavior disrupts the symmetry of the ice crystal face, further inhibiting its expansion. jlu.edu.cn

Impact on Biological Material Preservation Strategies (excluding clinical human trials)

The cryoprotective properties of glycerol-water mixtures are extensively utilized in the preservation of various biological materials. The primary goal is to prevent the formation of intracellular and extracellular ice crystals, which can cause mechanical damage to cell structures and lead to cell death. su.se By promoting vitrification, glycerol solutions help to maintain the integrity of cells and tissues during freezing and thawing cycles. meridianbioscience.com

Glycerol is a key component in cryoprotectant solutions used for the long-term storage of cells, tissues, and even whole organisms in some cases. pnas.org Its ability to prevent ice formation is crucial for preserving the viability and functionality of these biological samples upon rewarming. youtube.com The concentration of glycerol used is a critical factor, as it must be sufficient to prevent ice crystal damage without causing significant osmotic stress or toxicity to the cells.

Influence on Protein and Enzyme Stability and Functionality

Mixtures of 1,2,3-Propanetriol and water have a profound effect on the stability and functionality of proteins and enzymes. Glycerol is widely used as a stabilizing agent in protein solutions, helping to maintain their native conformation and activity. infobiochem.compatsnap.com

Glycerol influences protein conformation by being preferentially excluded from the protein's surface. researchgate.netnih.gov This phenomenon, known as preferential hydration, results in an increase in the chemical potential of glycerol in the vicinity of the protein. nih.govsemanticscholar.org To minimize this thermodynamically unfavorable interaction, the protein adopts a more compact conformation, thereby reducing its solvent-accessible surface area. infobiochem.comnih.gov This compaction leads to a more stable protein structure. nih.govnih.gov

Studies have shown that glycerol can induce a shift towards more ordered and compact protein states. nih.gov For example, it has been observed to decrease the flexibility of hen egg-white lysozyme (B549824) by reducing the amount of unstructured protein. nih.gov The extent of these conformational changes can be dependent on the glycerol concentration. Below approximately 40% (v/v) glycerol, the preservation of the protein's hydration shell is dominant, a result of the preferential exclusion of glycerol. nih.govresearchgate.net However, at concentrations above 50% (v/v), glycerol may start to penetrate the hydration shell, leading to what is termed neutral solvation. nih.govresearchgate.net

The effect of glycerol on the conformation of an intrinsically disordered protein, COR15A, has been studied, showing a transition to a more compacted structure with increasing glycerol concentrations.

| Glycerol Concentration (%v/v) | Structural State of COR15A Protein |

| 0 | Predominantly unstructured |

| 20 | Increased compaction |

| 40 | Further compaction |

| 60 | Significant compaction |

| 80 | Formation of a more compact, oligomeric structure |

This table is based on findings from studies on the effect of glycerol on the intrinsically disordered protein COR15A, indicating a trend of increasing structural compaction with higher glycerol concentrations. synchrotron.org.au

The effect of glycerol on enzyme activity is not universal and can be highly dependent on the specific enzyme, glycerol concentration, and pH. researchgate.netcsic.es While glycerol often acts as a stabilizer, in some cases, it can lead to a decrease in enzyme activity. researchgate.netcsic.es The stabilizing effect is often more pronounced at higher glycerol concentrations, but this is not always the case. researchgate.net

The pH of the solution also plays a crucial role. For instance, at a pH of 9.0, glycerol has been observed to have a destabilizing effect on some enzymes. researchgate.netcsic.es The immobilization protocol used for an enzyme can also significantly influence how glycerol affects its stability, determining both the intensity and even the direction of the effect. researchgate.netcsic.es

For yeast aldehyde dehydrogenase, the presence of at least 30% (v/v) glycerol was found to be essential for its stability when stored at 2°C or subjected to freeze-thaw cycles. nih.govresearchgate.net In the presence of glycerol, the Michaelis constant (Km) for DPN and the binding constant for benzaldehyde (B42025) were observed to decrease, indicating altered substrate binding. nih.govresearchgate.net

The following table summarizes the varied effects of glycerol on the stability of different immobilized enzymes.

| Enzyme Type | Support | Glycerol Effect | Concentration Dependence | pH Dependence |

| Lipases | Octyl or amino-glutaraldehyde | Varied | Strong | Significant |

| Proteases | Glyoxyl or amino-glutaraldehyde | Varied (some destabilization) | Strong | Strong (destabilization at pH 9.0) |

| Glycosidases | Glutaraldehyde matrix | Varied | Strong | Significant |

| Laccase | Glutaraldehyde matrix | Varied | Strong | Significant |

| Catalase | Glutaraldehyde matrix | Varied | Strong | Significant |

| Penicillin acylase | Glyoxyl supports | Varied | Strong | Significant |

This table is a generalized representation based on a study of 13 different immobilized enzymes, highlighting the enzyme-dependent nature of glycerol's stabilizing or destabilizing effects. researchgate.netcsic.es

Glycerol is also used in the preparation and storage of immobilized enzymes. For instance, enzyme-containing cells immobilized in an alginate gel can be stabilized by contact with glycerol, which enhances their storage stability. google.com

One of the key mechanisms by which glycerol prevents protein aggregation is through the inhibition of protein unfolding. acs.orgnih.gov By stabilizing the native, more compact state of the protein, glycerol reduces the population of unfolded or partially unfolded intermediates that are prone to aggregation. infobiochem.comacs.org

Glycerol can also directly interact with and stabilize these aggregation-prone intermediates. acs.orgnih.gov It is proposed that glycerol preferentially interacts with hydrophobic surface regions of these intermediates. acs.orgnih.gov Due to its amphiphilic nature, glycerol can act as an interface between the hydrophobic patches on the protein surface and the polar aqueous solvent. researchgate.netacs.org This interaction stabilizes the intermediates and prevents them from aggregating with each other. acs.orgnih.gov

This stabilization of aggregation-prone intermediates through preferential interactions is a key aspect of glycerol's role as a protein stabilizer and is utilized in various biotechnological applications, including protein refolding and the formulation of biopharmaceuticals. infobiochem.com

Effects on Microbial Cryopreservation and Genetic Stability (e.g., Saccharomyces cerevisiae, Escherichia coli)

Mixtures of 1,2,3-Propanetriol and water are fundamental to the long-term storage of microbial cultures through cryopreservation. As a cryoprotective agent, 1,2,3-Propanetriol functions by lowering the freezing temperature of the medium and reducing the osmotic shock that cells experience during the freezing and thawing processes. nih.gov This helps prevent the formation of large ice crystals, which can cause lethal damage to cellular structures. ubc.ca

Research on the yeast Saccharomyces cerevisiae has shown that its viability and phenotypic characteristics remain largely unchanged when preserved with glycerol at -80°C or in liquid nitrogen. nih.govingentaconnect.com A method involving mixing yeast cultures with a glycerol-based cryoprotectant, followed by slow cooling before transfer to liquid nitrogen, allows for storage with a high level of viability. researchgate.net However, the concentration of glycerol is a critical factor; while it is protective in optimal amounts, excessive concentrations can be toxic to cells, potentially reducing their ability to reproduce after thawing. ubc.ca Studies have found that for S. cerevisiae, a 5% glycerol concentration can be more effective for survival and reproduction post-cryopreservation than a 40% concentration. ubc.ca

While cryopreservation in glycerol is a widespread and effective practice, it can exert selective pressures on microbial populations, particularly those with standing genetic variation. nih.gov In studies involving diploid yeast populations, multiple freeze-thaw cycles were shown to cause significant changes in allele frequency in a specific region on chromosome 15. nih.gov In contrast, populations with little to no initial genetic variation (isogenic) showed minimal evidence of new mutations after freeze-thaw events. nih.gov Similar findings have been observed in Escherichia coli, where different strains exhibit varying survival rates after freezing and thawing. nih.gov For hypermutable E. coli strains with existing genetic variation, the cryopreservation process can lead to the loss of alleles that are present at very low frequencies. nih.gov This indicates that while cryopreservation in 1,2,3-Propanetriol and water is crucial for creating a "living fossil record" in microbial evolution experiments, it may have both phenotypic and genomic consequences for genetically diverse populations. nih.gov

| Microorganism | Cryopreservation Finding | Genetic Stability Impact | Reference |

| Saccharomyces cerevisiae | Viability remains high when preserved in glycerol at -80°C or in liquid nitrogen. | For genetically diverse populations, freeze-thaw cycles can alter allele frequencies. | nih.govnih.gov |

| Saccharomyces cerevisiae | Phenotypic features remain largely unchanged with proper protocols. | Little evidence of new mutations in isogenic (genetically uniform) populations. | nih.govingentaconnect.com |

| Escherichia coli | Survival rates during freeze-thaw events can vary between different genetic strains. | Can result in the loss of low-frequency alleles in populations with pre-existing genetic variation. | nih.gov |

Sustainable Chemistry and Green Solvent Applications

The mixture of 1,2,3-Propanetriol and water is increasingly recognized as a premier green solvent system, aligning with the principles of sustainable chemistry. rsc.org Glycerol, a non-toxic, biodegradable, and recyclable liquid, is primarily sourced as a byproduct of the biodiesel industry, making it an abundant and low-cost renewable resource. ijarsct.co.inmdpi.commrforum.com Its unique physicochemical properties—including a high boiling point (290°C), low vapor pressure, high polarity, and the ability to dissolve a wide range of organic and inorganic compounds—make it a sustainable alternative to conventional volatile organic solvents. ijarsct.co.inresearchgate.netresearchgate.net

1,2,3-Propanetriol, mixt. with Water as a Green Reaction Medium

Aqueous solutions of 1,2,3-Propanetriol serve as a versatile and eco-friendly medium for a variety of chemical reactions. The presence of three hydroxyl groups allows glycerol to form extensive hydrogen-bond networks, facilitating the dissolution of reactants and catalysts, including transition metal complexes, enzymes, and salts. mdpi.comresearchgate.net This high polarity, sometimes described as making glycerol an "organic water," can enhance reaction rates and selectivity compared to traditional solvents. researchgate.net

Mixtures of 1,2,3-Propanetriol and water have been successfully employed in numerous organic synthesis and catalysis applications. They have proven effective in metal-catalyzed transfer hydrogenation reactions, where glycerol can act as both the solvent and the hydrogen donor. ijarsct.co.inmdpi.com This provides a safer alternative to methods that use highly flammable molecular hydrogen. mdpi.com Other successful applications include:

Asymmetric Reduction: Baker's yeast has been used to catalyze the asymmetric reduction of prochiral ketones in glycerol-based solvents, which can improve conversions for hydrophobic substrates that have low miscibility in water. researchgate.net

Transesterification: The solvent system has been used for the transesterification of benzyl (B1604629) acetate, where glycerol also serves as the acyl acceptor. researchgate.net

Nanoparticle Synthesis: Glycerol has found applications in the synthesis of nanoparticles. ijarsct.co.in

Multi-Component Reactions (MCRs): The synthesis of bioactive heterocyclic compounds, such as Imidazo[2,1-b]thiazole, has been achieved with high efficiency using glycerol as a sustainable solvent. researchgate.net

A key advantage of using 1,2,3-Propanetriol and water as a reaction medium is its environmental sustainability profile. orientjchem.org Glycerol is biodegradable, meaning it breaks down naturally and reduces its long-term ecological footprint. diplomatacomercial.com Its low volatility minimizes air pollution associated with volatile organic compounds (VOCs). Furthermore, the immiscibility of glycerol with many nonpolar organic solvents allows for straightforward product separation through simple extraction. mdpi.comresearchgate.net This enables the glycerolic phase, often containing the catalyst, to be easily recovered and reused for subsequent reaction cycles, which is both economically and environmentally beneficial. mdpi.comresearchgate.netresearchgate.net

Development and Characterization of Deep Eutectic Solvents (DES) from Glycerol-Water Systems

Deep Eutectic Solvents (DESs) are a class of solvents formed from a mixture of components that, at a particular molar ratio, have a significantly lower melting point than the individual components. chemrxiv.org 1,2,3-Propanetriol is frequently used as a hydrogen bond donor (HBD) in the formation of DESs. hw.ac.ukresearchgate.net While many glycerol-based DESs are formed with salts like choline (B1196258) chloride, research has demonstrated that a simple mixture of glycerol and water at a 1:2.55 molar ratio also behaves as a DES. chemrxiv.orgchemrxiv.org

The addition of water to glycerol-based DES is a common strategy to tailor the solvent's physical properties. nih.govacs.org Pure glycerol and many glycerol-based DESs are highly viscous, which can hinder processes like extraction by limiting diffusion. ajgreenchem.comrsc.org Incorporating water reduces the viscosity of the mixture, enhancing its performance as a solvent. researchgate.net The physicochemical properties of these systems, including density, viscosity, and surface tension, are highly dependent on temperature and the molar ratio of the components. hw.ac.ukresearchgate.netmdpi.com

| DES System | Components & Molar Ratio | Key Characteristics | Reference |

| Glycerol-Water DES | Glycerol:Water (1:2.55) | Demonstrates eutectic behavior; effective for extraction from food waste. | chemrxiv.orgchemrxiv.org |

| Glycerol-Choline Chloride | Glycerol:Choline Chloride (Varying Ratios) | Forms a stable DES; water is often added to reduce high viscosity. | rsc.orgfrontiersin.org |

| Glycerol-Betaine-Water | Betaine:Glycerol:Water (1:2:ζ) | Physical properties (density, viscosity) show a non-linear dependence on water content. | nih.govacs.org |

| Glycerol-Sodium Acetate | Glycerol:Sodium Acetate (3:1) | Tested for polyphenol extraction from agri-food waste. | researchgate.net |

Extraction of Bioactive Compounds from Agri-Food Waste and Plant Biomass

Aqueous solutions of 1,2,3-Propanetriol have emerged as a highly efficient and green solvent for the extraction of valuable bioactive compounds from plant biomass and agri-food processing wastes. nih.gov This approach transforms low-value byproducts into sources for high-value chemicals, contributing to a circular economy. nih.gov The glycerol-water system has been shown to be particularly effective for extracting polyphenols, flavonoids, and antioxidants. ajgreenchem.comresearchgate.netresearchgate.net

The extraction efficiency of glycerol-water mixtures is often comparable or even superior to that of conventional solvents like aqueous ethanol. ajgreenchem.comnih.gov For instance, a 70% aqueous glycerol solution was found to be optimal for extracting phenolics and flavonoids from Ranunculus arvensis. researchgate.net In another study, a 50% water-glycerol mixture at 150°C significantly increased the extractability of phenolic acids from Carménère grape pomace. nih.gov The optimal conditions, including glycerol concentration and temperature, vary depending on the specific plant matrix and the target compounds. mdpi.comnih.gov The use of glycerol-water DES has also shown superior capability in extractions from waste matrices like onion peels, grape pomace, and spent coffee grounds compared to water or glycerol alone. chemrxiv.org

| Biomass Source | Target Compounds | Optimal Glycerol Concentration (in Water) | Key Finding | Reference |

| Ranunculus arvensis | Phenolics, Flavonoids, Antioxidants | 70% | Optimized conditions were 30°C for 30 minutes. | ajgreenchem.comresearchgate.net |

| Peppermint Leaves | Polyphenols, Flavonoids, Chlorophyll | 30.5% | Optimal extraction temperature was found to be 50°C. | mdpi.comnih.gov |

| Common Nettle Leaves | Polyphenols, Flavonoids, Chlorophyll | 12.5% | Optimal extraction temperature was found to be 20°C. | mdpi.comnih.gov |

| Onion, Tomato, Apple Peels | Bioactive Compounds, Antioxidants | 1:2.55 Molar Ratio (DES) | The glycerol-water DES showed superior extraction capability compared to the individual components. | chemrxiv.org |

| Grape Pomace | Phenolic Acids, Flavanols | 50% | Extraction was enhanced at a higher temperature (150°C). | nih.gov |

| Onion Solid Wastes | Anthocyanins | 90% | Used in ultrasound-assisted extraction. | nih.gov |

Advanced Materials Science and Polymer Systems

Mixtures of 1,2,3-Propanetriol and water serve as versatile media in advanced materials science, particularly in the study and application of polymer systems. The unique and tunable viscosity, hydrogen bonding capabilities, and thermal properties of these mixtures offer a rich environment for investigating and controlling the behavior of a wide range of polymers, from high-performance composites to biological macromolecules.

Tribological Behavior and Lubricant Applications in Polymer Composites

Aqueous solutions of 1,2,3-Propanetriol are gaining prominence as environmentally adaptable lubricants (EALs) for polymer composites, particularly in applications where ecological sensitivity is crucial, such as in hydroelectric power plants and maritime shipping. uni-lj.si Research into the tribological properties of various polymer composites sliding against steel has demonstrated the superior performance of these mixtures compared to pure water or dry conditions.

Studies have analyzed the performance of several polymer composites, including polyetheretherketone (PEEK) and polyoxymethylene (POM) reinforced with carbon fibers (CF), graphite, and polytetrafluoroethylene (PTFE). uni-lj.simdpi.com When lubricated with pure glycerol, all tested polymers exhibited a very low and comparable coefficient of friction (COF) of approximately 0.02. mdpi.comresearchgate.net This performance is significantly better than under water-lubricated conditions, where COFs ranged from approximately 0.06 to 0.22. mdpi.comresearchgate.net

The concentration of water in the glycerol mixture plays a critical role in the tribological behavior. For composites like PEEK CF30, PEEK MOD, and POM CF30, a low coefficient of friction (~0.02) and a low specific wear rate (on the order of 10⁻⁸ mm³/(Nm)) were maintained in glycerol solutions containing up to 40% water. uc.pt However, as the water content increases beyond 60-80%, both the coefficient of friction and the specific wear rate tend to increase. uni-lj.siuc.pt This is often accompanied by a change in the wear mechanism, including the delamination of the polymer matrix and the formation of a more intense transfer film on the steel counterpart. uni-lj.si

Despite the increase in wear at higher water concentrations, certain composites show robust performance. For instance, in a lubricant with 80% water, PEEK CF30 exhibited the lowest increase in specific wear rate, while POM CF30 showed the smallest increase in the coefficient of friction. uc.pt The excellent lubricating properties of glycerol and its aqueous solutions are attributed to their significantly higher kinematic viscosity compared to water, which can be adjusted by altering the water content to achieve optimal performance for specific applications. uni-lj.simdpi.com

| Polymer Composite | Lubricant | Coefficient of Friction (COF) | Specific Wear Rate (mm³/Nm) |

|---|---|---|---|

| PEEK CF30 | Glycerol | ~0.02 | Low |

| PEEK MOD | Glycerol | ~0.02 | Low |

| POM CF30 | Glycerol | ~0.02 | Low |

| Various Composites | Water | ~0.06 - 0.22 | Significantly Higher than Glycerol |

| PEEK/POM Composites | Glycerol with up to 40% Water | ~0.02 | ~10⁻⁸ |

| PEEK/POM Composites | Glycerol with 80% Water | Increased | Increased (24-52 times higher) |

Polymer Dynamics and Folding in Glycerol-Water Mixtures

The molecular dynamics and rheology of 1,2,3-Propanetriol-water mixtures create a unique solvent environment that significantly influences the dynamics and conformational changes of polymers, including the folding of proteins. researchgate.netmdpi.com The extensive hydrogen-bonding network between glycerol and water molecules leads to a notable increase in the viscosity of the solution compared to pure water. mdpi.com

This "viscosity thickening" has a profound effect on the movement of polymer chains dissolved in the mixture. mdpi.com Research using techniques like modulated gradient spin echo (MGSE) NMR has shown that in glycerol-water mixtures, the fast movements of polymer segments are strongly inhibited. researchgate.netmdpi.com This slowing down of rapid local motions is crucial as it creates favorable conditions for slower, internal interactions between polymer segments to dominate. researchgate.net These are the very interactions that can lead to complex conformational changes, such as the spontaneous folding of disordered polypeptides into their biologically active, three-dimensional structures. researchgate.netmdpi.com

Biopolymer Gelation and Organogel Formation (e.g., Agar (B569324), Gelatin)

Mixtures of 1,2,3-Propanetriol and water are highly effective solvent systems for the formation and study of biopolymer gels, often referred to as organogels. The gelation behavior of biopolymers like agar and gelatin is distinctly influenced by the concentration of glycerol in the aqueous solution, allowing for the tuning of the resulting gels' thermomechanical properties. acs.orgnih.gov

For gelatin, a polypeptide, glycerol acts as a nonsolvent. acs.org Increasing the glycerol concentration in the mixture enhances the water structure and promotes the formation of hydrogen bonds between gelatin chains. nih.govacs.org This leads to a decrease in the gelation concentration (from 1.92% w/v in pure water to 1.15% w/v in 60% glycerol) and an increase in the gelation temperature (from 31.4°C to 40.7°C). nih.gov Consequently, gelatin organogels formed in higher glycerol concentrations exhibit increased gel strength. acs.org

In contrast, for agar, a polyanionic carbohydrate, glycerol acts as a solvent. acs.org The presence of glycerol as a cosolvent does not favor the gelation of agar as strongly as pure water does. researchgate.netnih.govacs.org As the glycerol concentration increases, the gelation concentration of agar increases (from 0.18% w/v in water to 0.22% w/v in a 50% v/v glycerol solution). researchgate.netnih.govacs.org Correspondingly, both the gelation temperature and the gel melting temperature decrease. researchgate.netnih.govacs.org This results in agar organogels that are softer than their hydrogel counterparts. researchgate.netnih.gov These contrasting effects highlight the different molecular interactions between the biopolymers and the glycerol-water solvent system. acs.org

| Property | Agar Organogel (with increasing glycerol) | Gelatin Organogel (with increasing glycerol) |

|---|---|---|

| Glycerol Interaction | Acts as a solvent acs.org | Acts as a nonsolvent acs.org |

| Gelling Concentration (Cg) | Increases acs.org | Decreases acs.orgnih.gov |

| Gelation Temperature (Tg) | Decreases acs.orgnih.gov | Increases acs.orgnih.gov |

| Melting Temperature (Tm) | Decreases acs.orgnih.gov | Increases acs.org |

| Gel Strength (G₀') | Decreases acs.org | Increases acs.org |

Future Research Directions and Emerging Paradigms

Bridging Molecular-Level Insights with Macroscopic Phenomena

A primary frontier in the study of glycerol-water mixtures is the establishment of a direct, quantitative link between molecular-level interactions and the observable macroscopic properties of the solution. The intricate network of hydrogen bonds between glycerol (B35011) and water molecules is central to this effort. acs.orgrsc.org Molecular dynamics (MD) simulations have shown that both water and glycerol form an almost perfect hydrogen-bonded network with no significant clustering. rsc.org However, the dynamics and strength of these bonds dictate bulk properties. For instance, as the concentration of glycerol increases, the self-diffusion of both water and glycerol molecules slows down, a phenomenon attributed to the dominant glycerol-glycerol interactions and an increase in the average number of hydrogen bonds. rsc.org

Future work aims to refine these connections, allowing for the prediction of bulk properties like viscosity and density based on the molecular architecture of the hydrogen bond network. A notable research finding is that around a 30 mol% glycerol concentration, several of the mixture's properties exhibit a maxima or minima, which corresponds to the maximum contribution of hydrogen bonds between water and glycerol molecules. rsc.org

Development and Refinement of Advanced Computational Models

Computational modeling is indispensable for probing the dynamics of glycerol-water systems. Molecular Dynamics (MD) simulations are a cornerstone, providing insights into structural changes, diffusion coefficients, and hydrogen bond lifetimes. rsc.orgbohrium.com The accuracy of these simulations, however, is highly dependent on the chosen force fields for both glycerol and water. nih.gov

Researchers actively compare and refine these models to better replicate experimental data. Studies have evaluated various combinations, such as the GROMOS force field for glycerol with the SPC/E water model, and have tested the sensitivity of results to different water models like TIP3P and TIP4P/2005. nih.govrsc.orgacs.org Findings indicate that models using TIP4P/2005 water tend to provide better predictions of thermodynamic and dynamical properties compared to those using TIP3P water. nih.govacs.org The development of advanced polarizable force fields, potentially enhanced by machine learning, represents a significant future direction to capture the nuanced electrostatic environment of these mixtures with greater accuracy. cecam.org

On a larger scale, Computational Fluid Dynamics (CFD) is employed to model the macroscopic mixing behavior of glycerin and water. researchgate.netsemarakilmu.com.my Using software like ANSYS Fluent with methods such as the Volume of Fluid (VOF) model, these simulations can forecast velocity profiles and volume fractions, which is crucial for optimizing industrial processes. researchgate.netsemarakilmu.com.mymr-cfd.com

| Glycerol Mole Fraction (xGLY) | Glycerol Force Field | Water Model | Simulation Software | Key Findings | Reference |

|---|---|---|---|---|---|

| 0.1–0.9 | GROMOS 54A7 (AA and UA) | SPC/E | GROMACS | Formation of a near-perfect H-bond network; diffusion slows with increasing glycerol content. | rsc.org |

| 0.068%–70% | Not Specified | Not Specified | Not Specified | Maximum water-glycerol H-bonds occurs around 30 mol% glycerol. | rsc.org |

| 0–100% | Multiple Tested | TIP3P, TIP4P/2005 | Not Specified | TIP4P/2005 water model provides better thermodynamic and dynamical properties. | nih.gov |

Exploration of Novel Interdisciplinary Applications and Methodologies

The unique properties of 1,2,3-Propanetriol and water mixtures make them highly valuable in diverse interdisciplinary fields, most notably in cryopreservation and food science. su.semdpi.com Glycerol's role as a cryoprotectant is linked to its ability to disrupt water's hydrogen bond network, which suppresses density fluctuations and hinders the formation of damaging ice crystals. su.se This understanding, derived from a combination of computational studies and advanced experimental methods, is critical for developing more effective protocols for the preservation of biological materials. nih.govresearchgate.net In food science, controlling the water activity (Aw) of a product is essential for quality and preservation, and glycerol-water mixtures serve as a model system for studying these relationships. frontiersin.orgnih.gov

The investigation of these mixtures relies on a synergistic approach combining computational simulations with a suite of sophisticated experimental techniques. frontiersin.orgnih.gov These methodologies provide complementary information on the structure and dynamics of the solution across different time and length scales.

Key experimental methodologies include:

Attenuated Total Reflection Fourier-Transform Infrared Spectroscopy (ATR-IR): This technique probes molecular vibrations related to hydrogen bonding. frontiersin.orgnih.govnih.gov

Nuclear Magnetic Resonance (NMR): NMR studies provide insights into the conformational properties and dynamics of glycerol in water. nih.govresearchgate.net

Differential Scanning Calorimetry (DSC): DSC is used to analyze the thermal properties of the mixture, such as the freezing and melting behavior of water. frontiersin.orgnih.gov

Incoherent Quasi-Elastic Neutron Scattering (IQENS): This method analyzes translational and rotational motions, offering detailed information on molecular dynamics. frontiersin.orgnih.gov

Terahertz (THz) Spectroscopy: THz spectroscopy can identify and quantify different populations of water molecules (e.g., bulk vs. bound) in the mixture. researchgate.netnih.gov

This multi-faceted approach allows researchers to build a comprehensive picture, correlating, for example, vibrational shifts seen in ATR-IR with the dynamics observed through IQENS and the thermal transitions measured by DSC. frontiersin.orgnih.gov

Optimization and Rational Design of 1,2,3-Propanetriol, mixt. with Water Systems for Targeted Research Objectives

Research is shifting from merely characterizing glycerol-water mixtures to their rational design for specific, targeted applications. This involves a deliberate selection of mixture composition and conditions to achieve a desired outcome, guided by the fundamental understanding of their molecular behavior. nih.govnih.govchemrxiv.org The goal is to tailor the properties of these mixtures to optimize their function, for example, as solvents in sustainable chemistry or as cryoprotective agents. nih.govchemrxiv.org

Computational methods are at the forefront of this design paradigm. In silico prediction of properties, such as hydrophobicity and permeability, can be used to ecodesign new materials, like bio-based polyesters where glycerol is a key component. mdpi.com By simulating different compositions, researchers can screen for optimal ratios before engaging in extensive experimental work. For instance, in cryopreservation, a glycerol concentration between 15% and 40% mole fraction has been identified as optimal because it maximizes the population of "bound water," which is key to inhibiting ice formation. nih.gov

Featured Recommendations

| Most viewed | ||